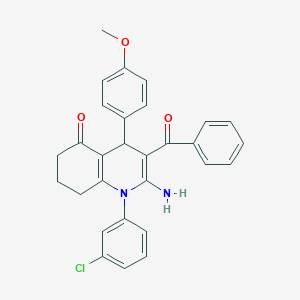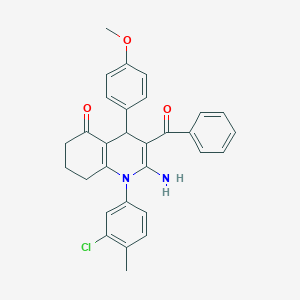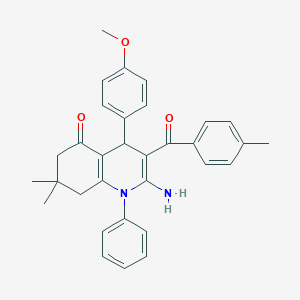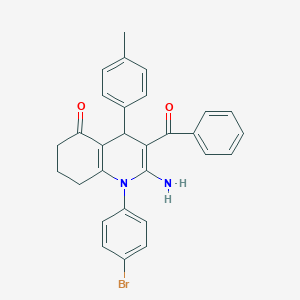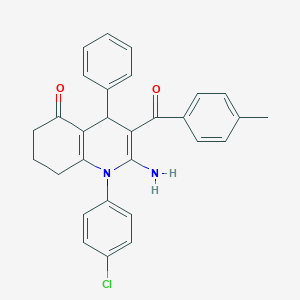![molecular formula C18H24N2O2 B304416 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B304416.png)
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione, also known as DMPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPPD is a cyclic imide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research areas.
Mecanismo De Acción
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to bind to the sigma-1 receptor with high affinity, leading to a range of downstream effects. The sigma-1 receptor is believed to play a role in modulating the activity of ion channels, neurotransmitter release, and intracellular signaling pathways. By binding to the sigma-1 receptor, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter release, and intracellular signaling pathways. In addition, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione as a research tool is its high affinity for the sigma-1 receptor, which allows for precise modulation of this target. In addition, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for use in vivo. However, one of the limitations of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione is its relatively complex synthesis, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione. One area of interest is the potential use of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and neuropathic pain. In addition, further studies are needed to elucidate the precise mechanisms by which 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione modulates the sigma-1 receptor and to identify other potential targets for this compound. Finally, the development of more efficient synthesis methods for 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione could enable larger-scale production and facilitate further research on this promising compound.
Métodos De Síntesis
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylcyclohexylamine with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with phenylhydrazine to form 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione.
Aplicaciones Científicas De Investigación
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary uses of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione is as a tool to study the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a protein that is involved in a range of physiological processes, including pain perception, memory, and mood regulation.
Propiedades
Nombre del producto |
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-[(2,3-dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O2/c1-12-7-6-10-15(13(12)2)19-16-11-17(21)20(18(16)22)14-8-4-3-5-9-14/h3-5,8-9,12-13,15-16,19H,6-7,10-11H2,1-2H3 |
Clave InChI |
JUOJRKSGBSGLNG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES canónico |
CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



